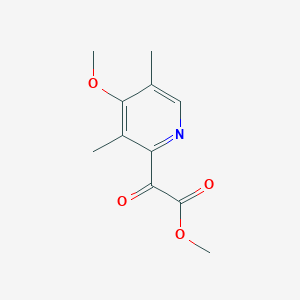
Methyl 2-(4-methoxy-3,5-dimethyl-pyridin-2-yl)-2-oxoacetate
Cat. No. B8575658
M. Wt: 223.22 g/mol
InChI Key: FAYZPGXRRFBXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05677302
Procedure details


To a suspension of 250 mg of 3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole in 125 mL methanol and 38 mL 0.1M hydrochloric acid was added 161 μL of 3-mercaptopropionic acid. After complete degradation of the starting material, the mixture was neutralized to pH 6 with aqueous sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate was dried on anhydrous magnesium sulfate and evaporated. The crude material was purified by chromatography to give 93 mg of 2-imino-2-(2-mercapto-1-benzimidazolyl)-1-(4-methoxy-3,5-dimethyl-2-pyridyl) ethanone, 65 mg of 2-mercaptobenzimidazole and 61 mg of methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate. 2-Imino-2-(2-mercapto-1-benzimidazolyl)-1-(4-methoxy-3,5-dimethyl-2-pyridyl)ethanone: 1H NMR (CDCl3) δ10.55 (br s, 1H, NH or SH), 10.35 (br s, 1H, NH or SH), 8.10 (d, 1H, J=7 Hz, ArH), 7.80 (s, 1H, H6 of pyridyl), 7.35-7.20 (m, 2H, 2×ArH), 7.10 (d, 1H, J=7.9 Hz, ArH), 3.75 (s, 3H, OCH3), 2.60 (s, 3H, ARCH3), 2.15 (s, 3H, ArCH3) ppm; IR (KBr) ν3262, 1691, 1635, 1502, 1458, 1396, 1328, 1272, 1247, 1004, 746 cm-1 ; MS (electrospray)m/z 341 (MH+), 191 (MH+ -2-mercaptobenzimidazole). 2-Mercaptobenzimidazole: the material was found to be identical to an authentic sample purchased from Aldrich Chemical Co. by 1H NMR, IR and TLC. Methyl 2-(4-methoxy-3,5-dimethyl-2-pyridyl)-2-oxoacetate: 1H NMR (CDCl3) δ8.45 (s, 1H, ArH), 4.1 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.65 (s, 3H, ArCH3), 2.4 (s, 3H, ArCH3) ppm; IR (KBr) ν1747, 1703, 1468, 1394, 1310, 1242, 1206, 1120, 1004, 740 cm-1 ; MS m/z 224 (M+ +H), 164 (M+ -CO2Me), 136 (M+ -CO2Me-CO).
Name
3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole
Quantity
250 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([C:10](=[O:23])[C:11]2[N:18]3[C:14](=[N:15][C:16]4[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=43)[S:13][N:12]=2)[C:4]=1[CH3:24].S[CH2:26]CC(O)=O.[C:31](=[O:34])(O)[O-:32].[Na+]>CO.Cl>[NH:12]=[C:11]([N:18]1[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[N:15]=[C:14]1[SH:13])[C:10]([C:5]1[C:4]([CH3:24])=[C:3]([O:2][CH3:1])[C:8]([CH3:9])=[CH:7][N:6]=1)=[O:23].[SH:13][C:14]1[NH:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([C:10](=[O:23])[C:31]([O:32][CH3:26])=[O:34])[C:4]=1[CH3:24] |f:2.3|
|
Inputs


Step One
|
Name
|
3-[(4-methoxy-3,5-dimethyl-2-pyridyl)oxomethyl]-1,2,4-thiadiazolo[4,5-a]benzimidazole
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=NC=C1C)C(C1=NSC2=NC3=C(N21)C=CC=C3)=O)C
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
161 μL
|
|
Type
|
reactant
|
|
Smiles
|
SCCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate was dried on anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=C(C(=O)C1=NC=C(C(=C1C)OC)C)N1C(=NC2=C1C=CC=C2)S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=NC=C1C)C(C(=O)OC)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 61 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
